molecular formula C9H17NO8P- B1258431 (R)-4'-phosphopantothenate(1-)

(R)-4'-phosphopantothenate(1-)

Cat. No. B1258431
M. Wt: 298.21 g/mol
InChI Key: XHFVGHPGDLDEQO-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4'-phosphopantothenate(1-) is an amidoalkyl phosphate. It derives from a (R)-pantothenic acid. It is a conjugate base of a (R)-4'-phosphopantothenic acid. It is a conjugate acid of a (R)-4'-phosphopantothenate(2-).

Scientific Research Applications

Role in Coenzyme A Biosynthesis

(R)-4'-phosphopantothenate plays a significant role in the biosynthesis of coenzyme A (CoA) in bacteria. CoA is essential for numerous metabolic pathways. Phosphopantothenoylcysteine synthetase catalyzes the formation of (R)-4′-phospho-N-pantothenoylcysteine from 4′-phosphopantothenate and L-cysteine, a crucial step in CoA biosynthesis (Strauss et al., 2001). The enzyme's kinetic characteristics and nucleotide specificity have also been studied in detail (Jiangwei Yao et al., 2009).

Molecular Characterization

Molecular studies have identified active-site residues in the bacterial 4'-phosphopantothenoylcysteine synthetase CoaB, providing insights into the enzyme's mechanism and specificity (Kupke, 2004). This includes the identification of residues involved in the enzyme's second half reaction.

Pathway Diversity in Different Organisms

Research on phosphopantothenate has revealed variations in its biosynthetic pathway across different organisms. In archaea, a different pathway from eukaryotic and bacterial ones is utilized for phosphopantothenate biosynthesis. This highlights the complex and dynamic evolution of the CoA pathway in different life domains (L. Thomès et al., 2020).

Application in Medicinal Chemistry

(R)-Aminophosphonates, structurally related to (R)-4'-phosphopantothenate, have applications in medicinal chemistry. These compounds, with the characteristic N C P scaffold, are influential in various physiological and pathological processes, including as enzyme inhibitors (Mucha et al., 2011).

Potential in Drug Synthesis

properties

Product Name

(R)-4'-phosphopantothenate(1-)

Molecular Formula

C9H17NO8P-

Molecular Weight

298.21 g/mol

IUPAC Name

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoate

InChI

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-1/t7-/m0/s1

InChI Key

XHFVGHPGDLDEQO-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)[O-])O

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4'-phosphopantothenate(1-)
Reactant of Route 2
(R)-4'-phosphopantothenate(1-)
Reactant of Route 3
(R)-4'-phosphopantothenate(1-)
Reactant of Route 4
Reactant of Route 4
(R)-4'-phosphopantothenate(1-)
Reactant of Route 5
Reactant of Route 5
(R)-4'-phosphopantothenate(1-)
Reactant of Route 6
(R)-4'-phosphopantothenate(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.